![molecular formula C10H14N5O5P B12106838 Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester is a complex organic compound with significant importance in various scientific fields. This compound features a phosphoric acid ester linked to a modified tetrahydrofuran ring, which is further connected to an aminopurine moiety. Its unique structure allows it to participate in diverse chemical reactions and applications, particularly in biochemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the synthesis of the tetrahydrofuran ring, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the Aminopurine Moiety: The aminopurine group is introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with the tetrahydrofuran intermediate.
Phosphorylation: The final step involves the esterification of the hydroxyl group on the tetrahydrofuran ring with phosphoric acid, often using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoric anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in nucleotide analog studies, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential as a therapeutic agent, especially in antiviral and anticancer research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester exerts its effects involves its interaction with specific molecular targets. The aminopurine moiety can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This interaction can inhibit viral replication or induce apoptosis in cancer cells by disrupting critical cellular pathways.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
NADPH: A coenzyme used in anabolic reactions and as a reducing agent.
Cyclic AMP (cAMP): A secondary messenger important in many biological processes.
Uniqueness
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike natural nucleotides, this compound can be tailored for specific applications, making it a valuable tool in research and industry.
特性
分子式 |
C10H14N5O5P |
|---|---|
分子量 |
315.22 g/mol |
IUPAC名 |
[5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18) |
InChIキー |
NFGZMOICZSFFLB-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
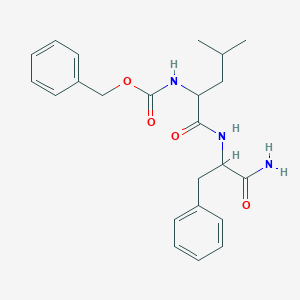
amine](/img/structure/B12106769.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)


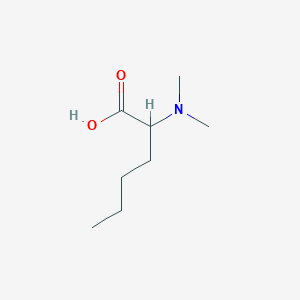
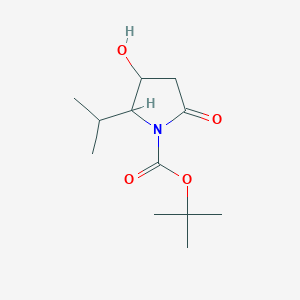
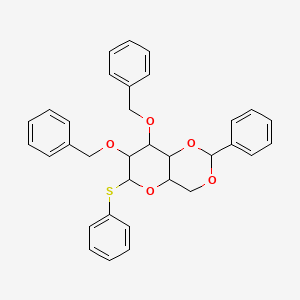
![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)

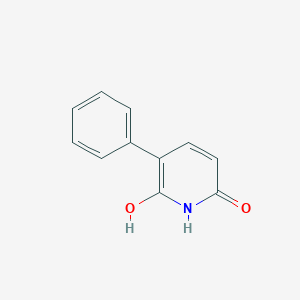
![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
